molecular formula C18H20F3NO B1385293 N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline CAS No. 1040685-34-4

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline

Cat. No.: B1385293
CAS No.: 1040685-34-4
M. Wt: 323.4 g/mol
InChI Key: SPELREZFZSLNPB-UHFFFAOYSA-N
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Description

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an isobutoxy group attached to the benzyl moiety and a trifluoromethyl group attached to the aniline ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline typically involves a multi-step process:

    Formation of 3-Isobutoxybenzyl Chloride: The starting material, 3-isobutoxybenzyl alcohol, is reacted with thionyl chloride (SOCl₂) to form 3-isobutoxybenzyl chloride.

    Nucleophilic Substitution: The 3-isobutoxybenzyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form amines or other reduced products.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amines, reduced derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Chemical Reactivity: The presence of the isobutoxy and trifluoromethyl groups can influence the compound’s reactivity, stability, and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxybenzyl)-3-(trifluoromethyl)aniline
  • N-(3-Ethoxybenzyl)-3-(trifluoromethyl)aniline
  • N-(3-Propoxybenzyl)-3-(trifluoromethyl)aniline

Uniqueness

N-(3-Isobutoxybenzyl)-3-(trifluoromethyl)aniline is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[[3-(2-methylpropoxy)phenyl]methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c1-13(2)12-23-17-8-3-5-14(9-17)11-22-16-7-4-6-15(10-16)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPELREZFZSLNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CNC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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